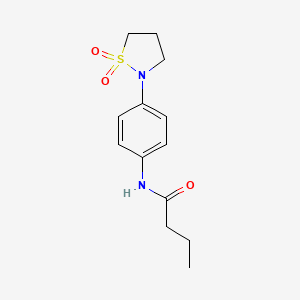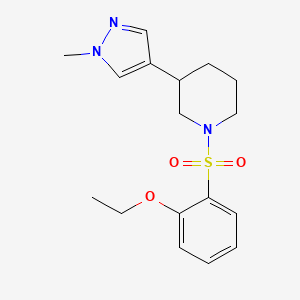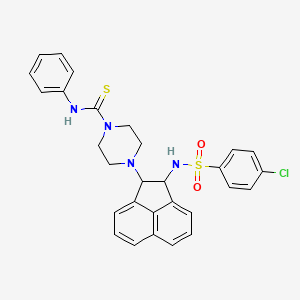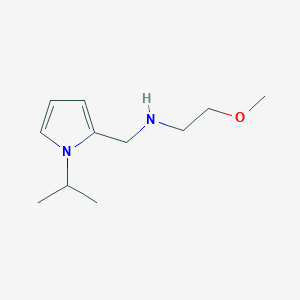![molecular formula C21H18N4O B2877482 N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide CAS No. 2034440-36-1](/img/structure/B2877482.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, making it valuable in coordination chemistry and catalysis.
Wissenschaftliche Forschungsanwendungen
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the bipyridine derivative, followed by the introduction of the cyanophenyl group through a series of coupling reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The compound can be reduced to modify the cyanophenyl group or the amide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can lead to amine or alcohol derivatives.
Wirkmechanismus
The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide exerts its effects is complex and depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl N-(4-bromophenyl)carbamate
- 4-Cyanophenyl N-(2,6-diisopropylphenyl)carbamate
- 4-Cyanophenyl N-(2,5-dimethoxyphenyl)carbamate
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-cyanophenyl)propanamide stands out due to its bipyridine moiety, which provides unique coordination properties not found in the similar compounds listed above. This makes it particularly valuable in applications requiring strong and selective metal ion coordination.
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c22-13-17-5-3-16(4-6-17)7-8-21(26)25-14-18-9-11-24-20(12-18)19-2-1-10-23-15-19/h1-6,9-12,15H,7-8,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUDUYHLEMAZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)



![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2877405.png)
![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)


![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2877414.png)

![n-Methyl-n-[1-(prop-2-enoyl)piperidin-4-yl]methanesulfonamide](/img/structure/B2877419.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)

